molecular formula C16H14N2O2 B1672008 2-(3-Phenyl-1-indazolyl)acetic acid methyl ester CAS No. 897776-15-7

2-(3-Phenyl-1-indazolyl)acetic acid methyl ester

Cat. No. B1672008
M. Wt: 266.29 g/mol
InChI Key: RBYOCUDWQCQSAM-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” is a chemical compound with the formula C16H14N2O2 . It is an α-amino acid ester . The average mass of this compound is 266.295 and the monoisotopic mass is 266.10553 .


Synthesis Analysis

The synthesis of indole derivatives, such as “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester”, has been a topic of interest in recent years . The Fischer indole synthesis is one method that has been used to create tricyclic indoles . In this process, an optically active cyclohexanone and phenylhydrazine hydrochloride are heated with methanesulfonic acid (MsOH) under reflux in methanol .


Molecular Structure Analysis

The InChI string for “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” is InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 . The SMILES representation is COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 .


Chemical Reactions Analysis

Esters, like “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester”, can undergo a variety of reactions . One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .

Scientific Research Applications

Synthesis and Structural Characterization

2-(3-Phenyl-1-indazolyl)acetic acid methyl ester is synthesized and characterized through different chemical processes, providing a foundational understanding of its structure and potential applications. For instance, the methyl ester of 1H-indazole-3-carboxylic acid is formed via diazotization and intramolecular aliphatic diazonium coupling, offering insights into regioselective electrophilic diazonium ion addition and subsequent tautomerization mechanisms under acidic conditions. These processes are critical for the formation of indazole derivatives, highlighting the compound's significance in synthetic organic chemistry (Glaser et al., 1993).

Furthermore, the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains illustrates the versatility of this compound in generating structurally diverse molecules. Such research enables the exploration of supramolecular architecture involving intermolecular hydrogen bonds, contributing to the development of new materials and drugs (Fátima C Teixeira et al., 2006).

Thermal Behavior and Stability

Studies on the thermal decomposition and stability of similar methyl esters provide valuable data for understanding the behavior of 2-(3-Phenyl-1-indazolyl)acetic acid methyl ester under various conditions. These investigations reveal the compound's stability up to its fusion point and its decomposition products, which include CO2, H2O, NH3, and CH3OH. Such data are essential for applications in materials science and engineering, where thermal stability is a critical parameter (M. Sikorska-Iwan et al., 2005).

properties

IUPAC Name

methyl 2-(3-phenylindazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYOCUDWQCQSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-phenyl-1H-indazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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